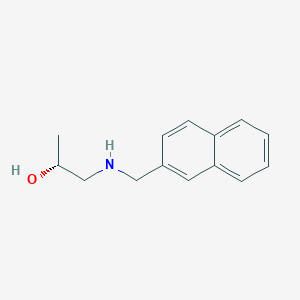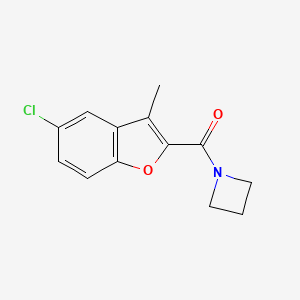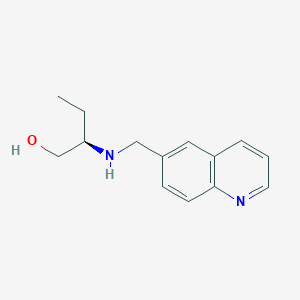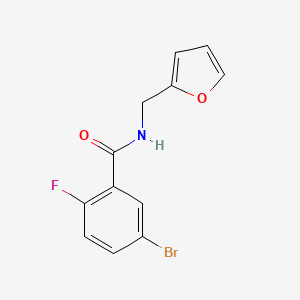
(2R)-1-(naphthalen-2-ylmethylamino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-1-(naphthalen-2-ylmethylamino)propan-2-ol is a chiral compound that features a naphthalene ring attached to a propanol backbone via a methylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(naphthalen-2-ylmethylamino)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and a suitable propanol derivative.
Formation of the Methylamino Group: The naphthalene is first functionalized to introduce a methylamino group. This can be achieved through a series of reactions, including nitration, reduction, and methylation.
Coupling Reaction: The functionalized naphthalene is then coupled with the propanol derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation steps.
Flow Microreactor Systems: These systems can enhance the efficiency and sustainability of the synthesis process by providing better control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-1-(naphthalen-2-ylmethylamino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-2-ylmethyl ketone, while reduction could produce naphthalen-2-ylmethylamine.
Wissenschaftliche Forschungsanwendungen
(2R)-1-(naphthalen-2-ylmethylamino)propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interactions of chiral compounds with biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (2R)-1-(naphthalen-2-ylmethylamino)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(naphthalen-2-ylmethylamino)propan-2-ol: The enantiomer of the compound, which may have different biological activities.
Naphthalen-2-ylmethylamine: A simpler analog without the propanol group.
Naphthalen-2-ylpropan-2-ol: An analog without the methylamino group.
Uniqueness
(2R)-1-(naphthalen-2-ylmethylamino)propan-2-ol is unique due to its chiral nature and the presence of both a naphthalene ring and a propanol backbone. This combination of features makes it a versatile compound for various applications in chemistry and biology.
Eigenschaften
IUPAC Name |
(2R)-1-(naphthalen-2-ylmethylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-11(16)9-15-10-12-6-7-13-4-2-3-5-14(13)8-12/h2-8,11,15-16H,9-10H2,1H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUHMBVQFLSDFJ-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC2=CC=CC=C2C=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNCC1=CC2=CC=CC=C2C=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2R)-3-methyl-2-[3-(2-nitrophenoxy)propanoylamino]butanoic acid](/img/structure/B7644985.png)
![1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]piperidine-4-carboxylic acid](/img/structure/B7645000.png)
![3-(2-methoxyphenyl)-N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylpropanamide](/img/structure/B7645002.png)
![N-[2-(4-fluorophenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7645009.png)


![(4Z)-2-(4-methoxyphenyl)-4-[(2-methyl-1,3-thiazol-4-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B7645048.png)

![1-[2-(2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]imidazolidin-2-one](/img/structure/B7645059.png)
![(2R)-1-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-ol](/img/structure/B7645061.png)
![N-[(1S)-1-(4-fluorophenyl)ethyl]-1-(2-methylphenyl)methanesulfonamide](/img/structure/B7645067.png)

![[2-(4-methyl-3-piperidin-1-ylsulfonylanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7645087.png)
![4-[3-(2,3-Dimethoxyphenyl)propanoyl]piperazin-2-one](/img/structure/B7645089.png)
